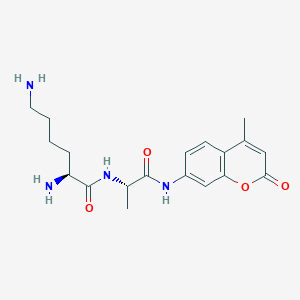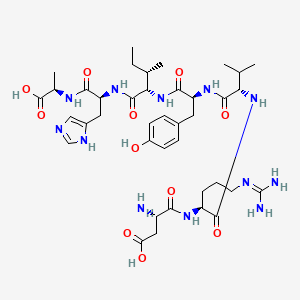
A 779
描述
该化合物以其抑制血管紧张素-(1-7)的作用而闻名,血管紧张素-(1-7)是一种在调节心血管功能中起关键作用的肽激素 。A-779已被广泛用于科学研究中,以研究血管紧张素-(1-7)受体的生理和病理作用。
作用机制
A-779通过选择性地与血管紧张素-(1-7)受体结合发挥作用,从而阻断血管紧张素-(1-7)的作用。 这种抑制会影响各种信号通路,包括降低增殖细胞核抗原(PCNA)蛋白表达和抑制血管平滑肌细胞的炎症反应 。 该化合物对其他血管紧张素受体(如AT1或AT2)的影响不显著 .
类似化合物:
氯沙坦: 一种用于治疗高血压的血管紧张素II受体拮抗剂。
替米沙坦: 另一种血管紧张素II受体阻滞剂,具有类似的治疗应用.
A-779的独特性: A-779在其对血管紧张素-(1-7)受体的选择性拮抗作用方面是独一无二的,这使其有别于其他主要针对血管紧张素II受体的血管紧张素受体阻滞剂。 这种特异性使A-779成为研究血管紧张素-(1-7)受体独特生理作用的有价值工具 .
生化分析
Biochemical Properties
A-779 interacts with the Mas receptor, a G protein-coupled receptor that mediates the effects of angiotensin (1-7). By binding to the Mas receptor, A-779 inhibits the downstream signaling pathways activated by angiotensin (1-7). This interaction prevents the release of arachidonic acid and other secondary messengers, thereby modulating various physiological processes. The compound does not compete with angiotensin I and II receptor agonists for binding, indicating its specificity for the Mas receptor .
Cellular Effects
A-779 has been shown to influence various cellular processes, particularly in cardiovascular and renal cells. It inhibits the antidiuretic effects of angiotensin (1-7) in water-loaded rats, leading to increased urine flow rate and sodium excretion . Additionally, A-779 affects cell signaling pathways by inhibiting the release of arachidonic acid from cells transfected with the Mas receptor. This inhibition impacts gene expression and cellular metabolism, contributing to its therapeutic potential.
Molecular Mechanism
The molecular mechanism of A-779 involves its binding to the Mas receptor, which prevents the activation of downstream signaling pathways by angiotensin (1-7). This inhibition leads to a decrease in the release of secondary messengers such as arachidonic acid. Furthermore, A-779 does not affect the basal mean arterial pressure, indicating its selective action on angiotensin (1-7)-induced responses . The compound’s specificity for the Mas receptor is crucial for its therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A-779 have been observed to change over time. The compound is stable under various conditions, maintaining its inhibitory effects on the Mas receptor. Long-term studies have shown that A-779 can consistently inhibit the antidiuretic effects of angiotensin (1-7) without significant degradation . These findings suggest that A-779 is a reliable antagonist for long-term experimental and therapeutic use.
Dosage Effects in Animal Models
The effects of A-779 vary with different dosages in animal models. At low doses, A-779 effectively inhibits the antidiuretic effects of angiotensin (1-7) without causing adverse effects. At higher doses, the compound may exhibit toxic effects, including alterations in renal function and electrolyte balance . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
A-779 is involved in metabolic pathways related to the renin-angiotensin system. It interacts with enzymes and cofactors that modulate the activity of angiotensin (1-7). By inhibiting the Mas receptor, A-779 affects the metabolic flux and levels of metabolites associated with the RAS . This interaction is crucial for understanding the compound’s therapeutic potential and its impact on metabolic processes.
Transport and Distribution
Within cells and tissues, A-779 is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of A-779 in target tissues, enhancing its inhibitory effects on the Mas receptor . Understanding the transport and distribution mechanisms of A-779 is essential for optimizing its therapeutic efficacy.
Subcellular Localization
A-779 is localized in specific subcellular compartments where it exerts its inhibitory effects on the Mas receptor. The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring its effective interaction with the receptor . This subcellular localization is critical for the compound’s function and therapeutic potential.
准备方法
合成路线和反应条件: A-779的合成涉及多个步骤,从适当的氨基酸前体开始。该过程通常包括肽偶联反应,这些反应由偶联试剂(如N,N'-二异丙基碳二亚胺(DIC)和1-羟基苯并三唑(HOBt))促进。 最终产物采用高效液相色谱(HPLC)进行纯化,以达到所需的纯度 .
工业生产方法: A-779的工业生产遵循类似的合成路线,但规模更大。该工艺针对更高的产率和成本效益进行了优化。 使用自动肽合成仪和大规模纯化技术确保了A-779用于研究目的的高效生产 .
化学反应分析
反应类型: A-779主要进行肽键形成和水解反应。 由于其稳定的肽结构,它通常不会参与氧化或还原反应 .
常用试剂和条件:
肽偶联: N,N'-二异丙基碳二亚胺(DIC)、1-羟基苯并三唑(HOBt)
水解: 酸性或碱性条件,具体取决于目标的特定肽键.
主要产物: 合成的主要产物是A-779本身,通过HPLC纯化获得高纯度。 副产物可能包括未反应的氨基酸或不完整的肽链 .
科学研究应用
A-779在科学研究中具有广泛的应用:
化学: 用于研究血管紧张素-(1-7)受体的结合亲和力和特异性。
生物学: 研究血管紧张素-(1-7)受体在各种生理过程(包括心血管调节和炎症)中的作用.
医药: 探索其在高血压、心力衰竭和代谢疾病等疾病中的潜在治疗应用.
工业: 用于开发针对肾素-血管紧张素系统的药物.
相似化合物的比较
Losartan: An angiotensin II receptor antagonist used to treat hypertension.
Telmisartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Uniqueness of A-779: A-779 is unique in its selective antagonism of the angiotensin-(1-7) receptor, distinguishing it from other angiotensin receptor blockers that primarily target the angiotensin II receptors. This specificity makes A-779 a valuable tool for studying the distinct physiological roles of the angiotensin-(1-7) receptor .
属性
IUPAC Name |
(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxyethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H60N12O11/c1-6-20(4)31(37(60)49-28(15-23-17-43-18-45-23)34(57)46-21(5)38(61)62)51-35(58)27(14-22-9-11-24(52)12-10-22)48-36(59)30(19(2)3)50-33(56)26(8-7-13-44-39(41)42)47-32(55)25(40)16-29(53)54/h9-12,17-21,25-28,30-31,52H,6-8,13-16,40H2,1-5H3,(H,43,45)(H,46,57)(H,47,55)(H,48,59)(H,49,60)(H,50,56)(H,51,58)(H,53,54)(H,61,62)(H4,41,42,44)/t20-,21+,25-,26-,27-,28-,30-,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZSZZUXDAPDPOR-NGIFJXEWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H60N12O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
873.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






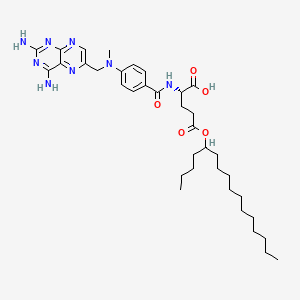
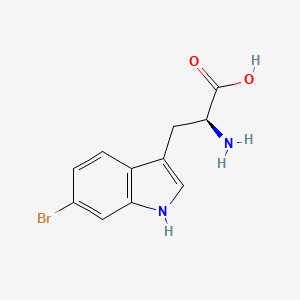
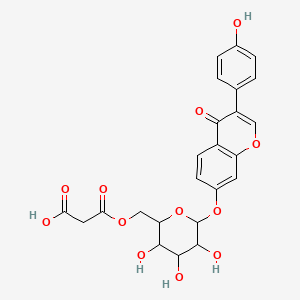
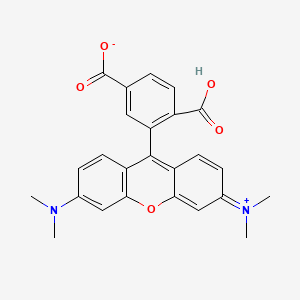
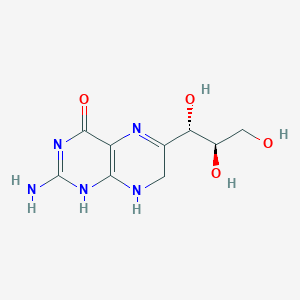

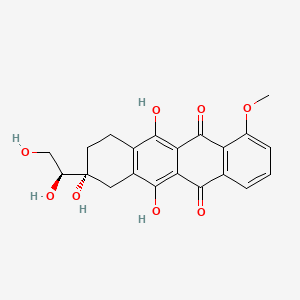

amino}phenyl)formamido]pentanedioic acid](/img/structure/B1664196.png)
